methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate
Description
Methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is a synthetic compound featuring a piperidine-piperazine hybrid scaffold with a glycyl linker and an ester functional group. The methyl ester moiety may enhance lipophilicity, influencing bioavailability and metabolic stability.
Properties
Molecular Formula |
C21H29ClN4O4 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
methyl 2-[1-[2-[[4-(3-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C21H29ClN4O4/c1-30-20(28)13-16-5-7-25(8-6-16)19(27)15-23-21(29)26-11-9-24(10-12-26)18-4-2-3-17(22)14-18/h2-4,14,16H,5-13,15H2,1H3,(H,23,29) |
InChI Key |
QLRDFAIQFRXQST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the piperidine moiety. The final step involves esterification to form the acetate group. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like glacial acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The piperazine and piperidine moieties are known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
The compound’s uniqueness lies in its combination of:
- 3-Chlorophenylpiperazine core : Common in ligands targeting serotonin (5-HT) receptors.
- Glycyl-piperidine linker : Modulates conformational flexibility and receptor interactions.
- Methyl ester group : Influences solubility and hydrolysis kinetics.
Table 1: Structural and Functional Comparison
Detailed Comparative Analysis
Piperazine-Based Compounds
- 1-(3-Chlorophenyl)piperazine: Lacks the piperidine-glycyl-ester extension of the target compound. Known as a serotonin receptor (5-HT1A/5-HT2) agonist, used in neuropharmacological studies . Simpler structure may confer faster metabolic clearance compared to the target compound.
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid :
Ester-Containing Analogs
- Methyl 3,3-dimethyl-2-[...]butanoate: Shares a methyl ester group but features an indazole core instead of piperazine/piperidine. Indazole derivatives are often explored in kinase inhibitor development, suggesting divergent therapeutic targets compared to the target compound .
Glycyl-Linked Compounds
- The glycyl linker in the target compound may enhance binding to peptidase-sensitive targets or improve blood-brain barrier penetration relative to non-glycylated analogs like 1-(3-chlorophenyl)piperazine.
Table 2: Hypothetical Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 1-(3-Chlorophenyl)piperazine | 2-[4-(Fmoc)piperazin-1-yl]acetic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 (estimated) | 197.66 | 396.43 |
| LogP (lipophilicity) | ~3.5 (moderate) | 2.8 | 2.1 |
| Solubility (aqueous) | Low (ester hydrolysis likely) | Moderate | Low (carboxylic acid improves pH-dependent solubility) |
| Metabolic Stability | Moderate (ester hydrolysis risk) | High | Low (Fmoc group labile to cleavage) |
Analytical Differentiation
HPLC Methods : As per Zhejiang University protocols , reverse-phase HPLC with UV detection could distinguish the target compound from analogs based on retention times and peak profiles.
Mass Spectrometry : Unique fragmentation patterns (e.g., loss of the glycyl or methyl ester groups) would aid identification.
- Chemical Tests : The presence of a free piperazine nitrogen in 1-(3-chlorophenyl)piperazine (vs. a protected glycyl group in the target compound) could be differentiated via colorimetric assays .
Biological Activity
Methyl [1-(N-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperidin-4-yl]acetate is a complex organic compound notable for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₂O₃ |
| Molecular Weight | 352.84 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC(=O)C1CCC(NC(=O)C2=CC=C(C=C2)Cl)CCN1CC(=O)C(=O)C |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. The piperazine and piperidine moieties are known to interact with neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways, which may explain its potential use in treating psychiatric disorders .
Biological Activities
Research has indicated several key activities associated with this compound:
- Antidepressant Effects : The compound's structural similarity to known antidepressants suggests potential efficacy in mood disorders. Studies have shown that piperazine derivatives can modulate serotonin receptor activity, leading to improved mood and reduced anxiety symptoms .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The presence of the chlorophenyl group enhances its interaction with bacterial membranes, potentially disrupting their integrity .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- A study conducted by Aziz-ur-Rehman et al. (2011) synthesized piperidine derivatives and evaluated their antibacterial activity. The results showed significant inhibition against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values as low as 0.63 μM against AChE .
- Another investigation focused on the interactions of similar piperazine derivatives with bovine serum albumin (BSA), revealing strong binding affinities that correlate with enhanced bioavailability and therapeutic efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
